molecular formula C22H29N3O2 B6940311 N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine

Cat. No.: B6940311
M. Wt: 367.5 g/mol
InChI Key: BZYYZWOARCLJDC-UHFFFAOYSA-N
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Description

“N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine” is a synthetic organic compound that belongs to the class of chromenyl-piperidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromenyl moiety, a piperidine ring, and a pyridine substituent, suggests it may have interesting pharmacological properties.

Properties

IUPAC Name

N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-2-26-19-5-6-22-20(14-19)21(9-13-27-22)24-18-7-11-25(12-8-18)16-17-4-3-10-23-15-17/h3-6,10,14-15,18,21,24H,2,7-9,11-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYYZWOARCLJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OCCC2NC3CCN(CC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Chromenyl Moiety: Starting with an appropriate phenol derivative, the chromenyl moiety can be synthesized through an etherification reaction with ethyl bromide under basic conditions.

    Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Coupling with Pyridine: The final step involves coupling the chromenyl-piperidine intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine” can undergo various chemical reactions, including:

    Oxidation: The ethoxy group and the piperidine ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the chromenyl moiety or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated chroman derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromenyl and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine” would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or ion channels, modulating their activity. The chromenyl moiety might interact with hydrophobic pockets, while the piperidine and pyridine rings could form hydrogen bonds or electrostatic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine
  • N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-2-ylmethyl)piperidin-4-amine
  • N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-4-ylmethyl)piperidin-4-amine

Uniqueness

The uniqueness of “N-(6-ethoxy-3,4-dihydro-2H-chromen-4-yl)-1-(pyridin-3-ylmethyl)piperidin-4-amine” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The ethoxy group on the chromenyl moiety and the position of the pyridine ring substitution are key factors that differentiate it from similar compounds.

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